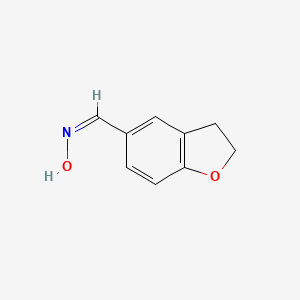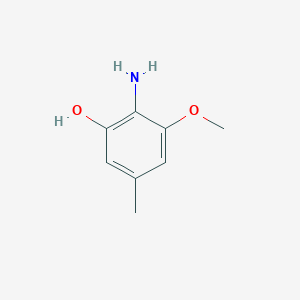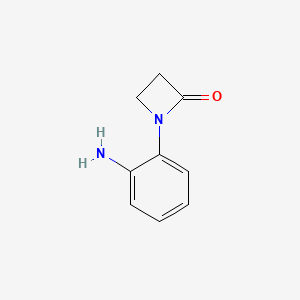
4-Propyl-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propyl-1,4-diazepan-5-one is a chemical compound with the molecular formula C8H16N2O. It belongs to the class of 1,4-diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-1,4-diazepan-5-one can be achieved through several methods. One common approach involves the reaction of 1,4-diazepane with propyl bromide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1,4-diazepane and propyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.
Another method involves the use of a one-pot synthesis approach, where the target molecule is synthesized from the respective 2,6-diaryl-piperidin-4-ones catalyzed by NaHSO4.Al2O3 heterogeneous catalyst under microwave irradiation in solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of microwave irradiation and heterogeneous catalysts can enhance the efficiency and yield of the production process, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Propyl-1,4-diazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The nitrogen atoms in the diazepane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted diazepane derivatives depending on the electrophile used.
Scientific Research Applications
4-Propyl-1,4-diazepan-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Propyl-1,4-diazepan-5-one involves its interaction with specific enzymes and molecular targets. The compound is believed to inhibit the activity of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), leading to various biochemical effects . The inhibition of these enzymes can result in increased levels of neurotransmitters, which may have therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepan-5-one: A parent compound with similar structural features but lacking the propyl group.
4-Methyl-1,4-diazepan-5-one: A derivative with a methyl group instead of a propyl group.
2,7-Diphenyl-1,4-diazepan-5-one: A compound with phenyl groups at positions 2 and 7.
Uniqueness
4-Propyl-1,4-diazepan-5-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent and its utility in various chemical reactions.
Properties
CAS No. |
1220038-63-0 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
4-propyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C8H16N2O/c1-2-6-10-7-5-9-4-3-8(10)11/h9H,2-7H2,1H3 |
InChI Key |
ZMFGEZSSULOPIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCNCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine](/img/structure/B11920183.png)




![2h-Furo[2,3-f]isoindole](/img/structure/B11920219.png)
![7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B11920230.png)
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B11920238.png)
![Spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine]](/img/structure/B11920249.png)



